[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid
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Overview
Description
[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom
Mechanism of Action
Target of Action
The primary target of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. Following this, in the transmetalation step, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, and it involves various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available . The increased stability also presents challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is relatively stable and environmentally benign . Therefore, the reaction conditions, such as temperature and solvent, can significantly influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a reaction where a boron-hydrogen bond is added across an unsaturated bond, such as an alkene or alkyne . This method is favored due to its rapid reaction rate and the ability to produce organoborane compounds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often involving the use of specialized catalysts and reaction conditions to ensure the efficient conversion of starting materials to the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions: [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or other oxidized forms.
Reduction: Formation of boranes or other reduced species.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed through the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Chemistry: In chemistry, [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is used as a reagent in organic synthesis. Its ability to form stable carbon-boron bonds makes it valuable in the construction of complex organic molecules .
Biology and Medicine: They can act as enzyme inhibitors or as carriers for targeted drug delivery .
Industry: In industry, boronic acids are used in the manufacture of pharmaceuticals, agrochemicals, and materials science. Their role in facilitating carbon-carbon bond formation is particularly valuable in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid commonly used in organic synthesis.
4-Formylphenylboronic acid: Used in similar applications but with different reactivity due to the presence of a formyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness: What sets [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid apart is its specific structure, which includes a benzyloxy group, a chlorine atom, and a methyl group on a pyridine ring. This unique combination of substituents can influence its reactivity and the types of reactions it can participate in, making it a valuable reagent in certain synthetic applications .
Properties
IUPAC Name |
(5-chloro-6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-12(15)7-11(14(17)18)13(16-9)19-8-10-5-3-2-4-6-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOTWYHSJVMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OCC2=CC=CC=C2)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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